molecular formula C5H10O3 B1315325 Ethyl 3-hydroxypropanoate CAS No. 623-72-3

Ethyl 3-hydroxypropanoate

Cat. No.: B1315325
CAS No.: 623-72-3
M. Wt: 118.13 g/mol
InChI Key: UKDLORMZNPQILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-hydroxypropanoate, also known as ethyl 3-hydroxypropionate, is an organic compound with the molecular formula C5H10O3. It is an ester derived from 3-hydroxypropanoic acid and ethanol. This compound is of significant interest due to its applications in various fields, including organic synthesis and industrial chemistry .

Biochemical Analysis

Biochemical Properties

Ethyl 3-hydroxypropanoate plays a significant role in biochemical reactions, particularly in the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers. It interacts with several enzymes and proteins during these reactions. One of the key enzymes involved is propionyl-CoA carboxylase, which catalyzes the carboxylation of propionyl-CoA to form malonyl-CoA. This enzyme is biotin-dependent and functions in the mitochondrial matrix . Additionally, this compound is involved in the 3-hydroxypropionate cycle, a carbon fixation pathway utilized by certain microorganisms .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In microorganisms, it is utilized in the 3-hydroxypropionate cycle, which results in the formation of intermediates such as acetyl-CoA and glyoxylate . These intermediates play crucial roles in cellular metabolism, contributing to the synthesis of essential biomolecules and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For instance, it interacts with propionyl-CoA carboxylase and acetyl-CoA carboxylase, both of which are biotin-dependent enzymes involved in the carboxylation of propionyl-CoA and acetyl-CoA, respectively . These interactions facilitate the conversion of this compound into key metabolic intermediates, such as malonyl-CoA and acetyl-CoA, which are essential for various biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis to form 3-hydroxypropanoic acid and ethanol . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies involving microbial cultures . Its stability and degradation rates may vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal metabolic processes . Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes harmful at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the 3-hydroxypropionate cycle and the synthesis of polyhydroxyalkanoates . In the 3-hydroxypropionate cycle, the compound is converted into intermediates such as malonyl-CoA and acetyl-CoA through the action of enzymes like propionyl-CoA carboxylase and acetyl-CoA carboxylase . These intermediates are then utilized in various biochemical reactions, contributing to the synthesis of essential biomolecules and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s transport and distribution are influenced by its physicochemical properties, such as its solubility and partition coefficient . This compound is relatively soluble in water, which facilitates its transport within aqueous environments in the cell . Additionally, it can interact with specific binding proteins that aid in its localization and accumulation within certain cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound is primarily localized in the mitochondrial matrix, where it interacts with enzymes involved in the 3-hydroxypropionate cycle . Targeting signals and post-translational modifications, such as biotinylation, play crucial roles in directing this compound to specific compartments within the cell . These interactions ensure that the compound is available for biochemical reactions in the appropriate subcellular locations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxypropanoate can be synthesized through the esterification of 3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods: In industrial settings, this compound can be produced via microbial fermentation processes. Microorganisms such as Klebsiella pneumoniae and Escherichia coli are engineered to convert renewable feedstocks like glycerol and glucose into 3-hydroxypropanoic acid, which is then esterified with ethanol to produce this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form ethyl 3-oxopropanoate.

    Reduction: It can be reduced to this compound alcohol.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Ethyl 3-hydroxypropanoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a substrate in enzymatic studies to understand metabolic pathways involving esters.

    Medicine: Research explores its potential as a building block for drug development.

    Industry: It is used in the production of polymers, resins, and biodegradable plastics

Comparison with Similar Compounds

    Ethyl acetate: Another ester with a similar structure but different functional groups.

    Methyl 3-hydroxypropanoate: Similar to this compound but with a methyl group instead of an ethyl group.

    Ethyl propanoate: Lacks the hydroxyl group present in this compound.

Uniqueness: this compound is unique due to the presence of both an ester and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to simpler esters like ethyl acetate .

Properties

IUPAC Name

ethyl 3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-2-8-5(7)3-4-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDLORMZNPQILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512007
Record name Ethyl 3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623-72-3
Record name Ethyl 3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-hydroxypropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-hydroxypropanoate
Reactant of Route 2
Ethyl 3-hydroxypropanoate
Reactant of Route 3
Ethyl 3-hydroxypropanoate
Reactant of Route 4
Ethyl 3-hydroxypropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-hydroxypropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-hydroxypropanoate
Customer
Q & A

Q1: Why is ethyl 3-hydroxypropanoate being investigated as a starting material for acrylonitrile production?

A1: Currently, acrylonitrile, a vital component in various plastics and fibers, is primarily derived from propylene, a fossil fuel product [, ]. This process has several drawbacks, including the generation of toxic hydrogen cyanide as a byproduct. This compound presents a promising alternative as it can be derived from renewable sources like sugars [, ].

Q2: What are the advantages of using a titanium dioxide catalyst in this process?

A2: The research highlights the use of titanium dioxide as a cost-effective solid acid catalyst in converting this compound to acrylonitrile [, ]. This method provides high acrylonitrile molar yields (over 90%) and avoids the hazardous production of cyanide associated with traditional propylene-based methods []. Additionally, the reaction is endothermic, reducing the risk of runaway reactions and contributing to a safer overall process [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.